molecular formula C11H14N2O2 B2798368 2-(4-aminophenoxy)-N-cyclopropylacetamide CAS No. 926261-52-1

2-(4-aminophenoxy)-N-cyclopropylacetamide

Cat. No.: B2798368
CAS No.: 926261-52-1
M. Wt: 206.245
InChI Key: KNMYPKRATKJDDV-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)-N-cyclopropylacetamide is an organic compound that features both an aminophenoxy group and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide typically involves the reaction of 4-aminophenol with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-aminophenol is replaced by the cyclopropylacetamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenoxy)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(4-aminophenoxy)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropylacetamide moiety may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-aminophenoxy)-2,6-dimethylaniline
  • 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone

Uniqueness

2-(4-aminophenoxy)-N-cyclopropylacetamide is unique due to its combination of an aminophenoxy group and a cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

2-(4-aminophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMYPKRATKJDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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